(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14045130
InChI: InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole

CAS No.:

Cat. No.: VC14045130

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole -

Specification

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Standard InChI InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1
Standard InChI Key JRYSNDSTDPDJKN-SSDOTTSWSA-N
Isomeric SMILES CC1=CSC(=N1)[C@H]2CCCN2
Canonical SMILES CC1=CSC(=N1)C2CCCN2

Introduction

Structural Characteristics and Chemical Properties

The molecular framework of (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole comprises a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) substituted at position 2 with a pyrrolidine ring and at position 4 with a methyl group. The pyrrolidine moiety introduces chirality, with the (R)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (S)-counterpart.

Electronic and Steric Features

The thiazole ring’s aromaticity arises from delocalized π-electrons, enabling resonance stabilization and electrophilic substitution reactions. The methyl group at position 4 enhances steric bulk, potentially influencing binding interactions in biological systems. Meanwhile, the pyrrolidine ring contributes basicity due to its secondary amine, which can participate in hydrogen bonding or protonation under physiological conditions .

Stereochemical Considerations

The (R)-configuration of the pyrrolidine substituent is critical for asymmetric synthesis and enantioselective biological activity. Resolution techniques, such as chiral tartrate salt formation (e.g., L-tartaric acid for (R)-enantiomers), are often employed to isolate the desired stereoisomer .

Synthetic Methodologies

Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical approach, involving the reaction of α-halo carbonyl compounds with thioamides. For example, α-bromopropanone reacts with thioacetamide in the presence of triethylamine to yield thiazole intermediates . Adapting this method, 4-methylthiazole derivatives can be synthesized by substituting α-halo ketones with methyl-bearing precursors.

Example Reaction:

α-Bromo-4-methylketone+ThioamideEt3N4-Methylthiazole Intermediate\text{α-Bromo-4-methylketone} + \text{Thioamide} \xrightarrow{\text{Et}_3\text{N}} \text{4-Methylthiazole Intermediate}

Key Steps:

  • Hydrogenation:

    2-MethylpyrrolineH2,PtO22-Methylpyrrolidine\text{2-Methylpyrroline} \xrightarrow{\text{H}_2, \text{PtO}_2} \text{2-Methylpyrrolidine}
  • Chiral Resolution:

    Racemic 2-Methylpyrrolidine+L-Tartaric Acid(R)-2-Methylpyrrolidine L-Tartrate\text{Racemic 2-Methylpyrrolidine} + \text{L-Tartaric Acid} \rightarrow \text{(R)-2-Methylpyrrolidine L-Tartrate}

Coupling Reactions

The final assembly involves coupling the pyrrolidine and thiazole subunits. A nucleophilic substitution reaction between 2-aminothiazole derivatives and halogenated pyrrolidines is a common strategy. For example, 4-methyl-2-aminothiazole reacts with (R)-2-(bromomethyl)pyrrolidine under basic conditions to form the target compound .

Comparative Analysis with Related Compounds

To contextualize its uniqueness, we compare (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole with structurally similar molecules:

CompoundStructural FeaturesKey Differences
4-MethylthiazoleThiazole with methyl at C4Lacks pyrrolidine; simpler pharmacology
2-(Pyrrolidin-2-yl)thiazoleThiazole with pyrrolidine at C2No methyl group; altered steric profile
MeloxicamThiazole fused with benzothiazineAnti-inflammatory; COX-2 inhibition
RitonavirThiazole in peptidomimetic structureAntiretroviral; HIV protease inhibition

Applications in Drug Development and Beyond

Medicinal Chemistry

The compound’s scaffold serves as a versatile building block for:

  • Antiviral Agents: Thiazoles inhibit viral proteases (e.g., ritonavir for HIV) .

  • Antidepressants: Pramipexole analogs modulate monoamine transporters .

  • Antiparasitics: Thiadiazol-amine derivatives show efficacy against filarial nematodes .

Material Science

Conjugated thiazole-pyrrolidine systems exhibit optoelectronic properties suitable for organic semiconductors or light-emitting diodes (LEDs) .

Future Perspectives

Despite its promise, gaps remain in understanding (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole’s full potential. Recommended research directions include:

  • In Vivo Efficacy Studies: Validate preclinical activity in animal models of infection or cancer.

  • Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.

  • Synthetic Scalability: Develop cost-effective enantioselective routes for industrial production .

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